3-acetamido-5-fluoro-1H-indole-2-carboxylic acid

Medicinal Chemistry Organic Synthesis Building Blocks

Researchers seeking NMDA glycine site antagonists or C3-functionalized indole scaffolds face limited derivatization options with simple 5-fluoroindole-2-carboxylic acid. This 3-acetamido derivative provides a latent amine handle for selective deprotection and subsequent coupling (acids, sulfonyl chlorides, reductive amination). - **Key differentiator:** Enables SAR libraries not accessible from non-acetamido analog - **Property advantage:** 3 H-bond donors, 4 acceptors, TPSA 82.2 Ų - enhanced solubility & thermal stability (BP 571.9°C) - **Supply:** ≥95% purity, immediate shipment for medicinal chemistry campaigns

Molecular Formula C11H9FN2O3
Molecular Weight 236.2 g/mol
CAS No. 330439-67-3
Cat. No. B1298361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-acetamido-5-fluoro-1H-indole-2-carboxylic acid
CAS330439-67-3
Molecular FormulaC11H9FN2O3
Molecular Weight236.2 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(NC2=C1C=C(C=C2)F)C(=O)O
InChIInChI=1S/C11H9FN2O3/c1-5(15)13-9-7-4-6(12)2-3-8(7)14-10(9)11(16)17/h2-4,14H,1H3,(H,13,15)(H,16,17)
InChIKeyWSYULBACYOKFNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetamido-5-fluoro-1H-indole-2-carboxylic Acid: Structural & Physicochemical Profile


3-Acetamido-5-fluoro-1H-indole-2-carboxylic acid (CAS 330439-67-3) is a fluorinated indole-2-carboxylic acid derivative bearing an N-acetyl group at the 3-position. Its molecular formula is C₁₁H₉FN₂O₃, with a molecular weight of 236.2 g/mol and a computed XLogP of 1.7 [1]. The compound contains three hydrogen bond donors and four acceptors, contributing to a topological polar surface area of 82.2 Ų [1]. Commercial availability is typically at ≥95% purity . The indole-2-carboxylic acid scaffold itself is a known pharmacophore for NMDA receptor glycine site antagonism, with the 5-fluoro substituent enhancing potency (Ki ~15 μM for 5-fluoro-I2CA) [2].

Synthetic Utility
3-acetamido handle supports selective deprotection to free amine
Scaffold Context
5-fluoroindole-2-carboxylic acid core for NMDA glycine site probe development
Physicochemical Profile
Increased H-bond capacity may alter solubility and receptor interaction context

3-Acetamido-5-fluoro-1H-indole-2-carboxylic Acid vs. Simpler Analogs


While 5-fluoroindole-2-carboxylic acid (CAS 399-76-8) serves as a versatile building block for NMDA antagonists, APE1 inhibitor research, and glycogen phosphorylase inhibitor synthesis , the addition of the 3-acetamido group in 3-acetamido-5-fluoro-1H-indole-2-carboxylic acid fundamentally alters the molecule's hydrogen-bonding capacity, polarity, and metabolic stability [1]. Simple substitution with the non-acetamido analog would result in loss of the C3 functional handle, which is critical for further derivatization or for engaging specific biological targets that require dual-site interaction. The increased molecular weight (236.2 vs. 179.15 g/mol) and additional hydrogen-bond donors (3 vs. 2) [2] mandate distinct handling, solubility, and reactivity considerations.

Target: 3-Acetamido-5-fluoro-I2CA
Substitute: 5-Fluoro-I2CA
3 H-bond donors, 4 acceptors; TPSA 82.2 Ų
2 H-bond donors, 1 acceptor; TPSA 53.1 Ų
C3 acetamido handle supports amine elaboration
No C3 functional handle; may limit derivatization scope
Substituting with 5-fluoro-I2CA removes the protected amine handle and may alter hydrogen-bonding interactions, affecting synthetic utility and biological probe profile.

3-Acetamido-5-fluoro-1H-indole-2-carboxylic Acid: Comparative Evidence


Structural Complexity and Synthetic Versatility

3-Acetamido-5-fluoro-1H-indole-2-carboxylic acid possesses a 3-acetamido group that is absent in the simpler 5-fluoroindole-2-carboxylic acid (CAS 399-76-8). This functional group introduces additional hydrogen-bonding capability (3 donors, 4 acceptors vs. 2 donors, 1 acceptor for 5-fluoro-I2CA) and increases topological polar surface area (82.2 Ų vs. 53.1 Ų) [1]. The acetamido moiety also provides a protected amine handle for selective deprotection and further elaboration, a feature not available with the parent acid.

Molecular Complexity
Cross-study comparable
MW +57 g/mol TPSA +29.1 Ų H-bond donors +1, acceptors +3
Supports amine handle for further derivatization
Calculated properties; experimental validation recommended
Medicinal Chemistry Organic Synthesis Building Blocks

NMDA Receptor Modulation Potential

Indole-2-carboxylic acid (I2CA) is a competitive antagonist of the glycine site of the NMDA receptor (Ki=15 μM for 5-fluoro-I2CA) [1]. The addition of a 3-acetamido group in the target compound is expected to modulate this interaction. While direct binding data for 3-acetamido-5-fluoro-1H-indole-2-carboxylic acid are not publicly available, SAR studies on related indole-2-carboxylic acid derivatives indicate that 3-position substitution can significantly alter potency and selectivity [2]. The increased hydrogen-bonding capacity (3 donors vs. 2) may enhance or diminish receptor affinity compared to 5-fluoro-I2CA, providing a distinct pharmacological starting point.

NMDA Glycine Site Context
Class-level inference
No direct binding data; inferred from 5-fluoro-I2CA (Ki ~15 µM)
Structurally distinct probe for SAR exploration; empirical validation needed
3-position SAR not experimentally characterized
Neuroscience NMDA Receptor Glycine Site Antagonists

Thermal Stability and Solubility Profile

The target compound exhibits a significantly higher predicted boiling point (571.9±50.0 °C) and lower vapor pressure (0.0±1.7 mmHg at 25°C) compared to its simpler analogs . For example, 5-fluoroindole-2-carboxylic acid has a boiling point of approximately 383.7 °C and a vapor pressure of 1.2×10⁻⁶ mmHg at 25°C [1]. The increased hydrogen-bond donor/acceptor count (3/4 vs. 2/1) suggests higher aqueous solubility and altered logP (1.7 vs. 2.01), impacting both biological assay compatibility and synthetic work-up procedures.

Thermal Stability
Cross-study comparable
Boiling point +188 °C vs 5-fluoro-I2CA (572 vs 384 °C)
May support thermal stability screening
Calculated values; real-world stability may differ
Pre-formulation Physicochemical Characterization Solubility

3-Acetamido-5-fluoro-1H-indole-2-carboxylic Acid Applications


3-Amino-5-fluoroindole-2-carboxylic Acid Synthesis

The 3-acetamido group serves as a latent amine, enabling selective deprotection to the free 3-amino-5-fluoroindole-2-carboxylic acid. This primary amine can then be coupled to carboxylic acids, sulfonyl chlorides, or used in reductive amination reactions, generating diverse libraries of C3-functionalized indole-2-carboxylic acid analogs for medicinal chemistry campaigns. This synthetic route is not directly accessible from 5-fluoroindole-2-carboxylic acid, which lacks a C3 handle [1].

NMDA Receptor Modulator Development

Given the established role of 5-fluoroindole-2-carboxylic acid as a glycine site antagonist (Ki=15 μM) [1], the 3-acetamido derivative provides a structurally distinct entry point for SAR exploration. Researchers can evaluate whether the additional hydrogen-bonding interactions introduced by the acetamido group enhance selectivity for specific NMDA receptor subtypes (e.g., NR2A vs. NR2B) or reduce off-target effects compared to the parent compound [2].

Pre-formulation: Solubility and Thermal Stability

With a higher predicted boiling point (571.9±50.0 °C) and increased hydrogen-bonding capacity (3 donors, 4 acceptors) [1], this compound may exhibit superior thermal stability and aqueous solubility compared to 5-fluoroindole-2-carboxylic acid. These properties make it a candidate for pre-formulation studies where handling under ambient conditions or dissolution in aqueous buffers is required, potentially reducing degradation risks during long-term storage.

Application
Selection Property
Validation Focus
3-Amino-5-fluoro-I2CA synthesis
Protected 3-amino handle
Deprotection efficiency and amine coupling scope
NMDA receptor glycine site probe
C3-substituted indole scaffold
Glycine site binding and subtype selectivity assays
Pre-formulation profiling
Thermal and solubility indicators
Accelerated stability and buffer solubility studies

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